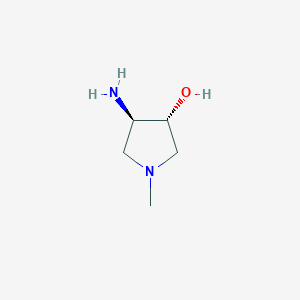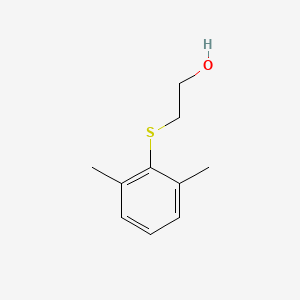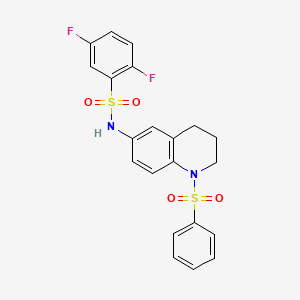
(3R,4R)-4-amino-1-methylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-amino-1-methylpyrrolidin-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-amino-1-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the asymmetric 1,3-dipolar cycloaddition reaction. This method uses a dipolarophile and an achiral ylide precursor, followed by reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation . Another method involves the use of chiral auxiliaries to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective processes. These methods focus on using readily available starting materials and avoiding hazardous reagents. For example, a process involving the condensation of suitable precursors followed by reduction steps is commonly used .
Analyse Des Réactions Chimiques
Types of Reactions: (3R,4R)-4-amino-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are used.
Reduction: LAH (Lithium aluminum hydride) or NaBH4 (Sodium borohydride) are common reducing agents.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, which can be further utilized in the synthesis of complex molecules .
Applications De Recherche Scientifique
(3R,4R)-4-amino-1-methylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes
Mécanisme D'action
The mechanism of action of (3R,4R)-4-amino-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity .
Comparaison Avec Des Composés Similaires
(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl: This compound shares structural similarities but has different functional groups, leading to distinct biological activities.
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: Another similar compound with a different ring structure and additional hydroxyl groups.
Uniqueness: (3R,4R)-4-amino-1-methylpyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination makes it a valuable intermediate in the synthesis of complex molecules and enhances its versatility in various chemical reactions .
Propriétés
Numéro CAS |
1375066-18-4 |
|---|---|
Formule moléculaire |
C5H12N2O |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
(3S,4S)-4-amino-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C5H12N2O/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3,6H2,1H3/t4-,5-/m0/s1 |
Clé InChI |
CIQOTANLSZEILP-WHFBIAKZSA-N |
SMILES |
CN1CC(C(C1)O)N |
SMILES isomérique |
CN1C[C@@H]([C@H](C1)O)N |
SMILES canonique |
CN1CC(C(C1)O)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one](/img/structure/B2685450.png)
![5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2685451.png)



![2-[3-[(2-Chloroacetyl)amino]oxetan-3-yl]-N,N-dimethylacetamide](/img/structure/B2685458.png)



![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2685464.png)
![2-cyclopentyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide](/img/structure/B2685466.png)

![(7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine](/img/structure/B2685472.png)
![N-(2,5-difluorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2685473.png)
